4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a brominated indole moiety, and a benzohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves multiple steps. One common method starts with the preparation of 4-aminomethylbenzoic acid, which can be synthesized through the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . The next step involves the formation of the indole moiety, which can be achieved through a Fischer indole synthesis reaction. Finally, the bromination of the indole and the coupling with the benzohydrazide complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The brominated indole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzohydrazide: Shares the benzohydrazide linkage but lacks the brominated indole moiety.
4-Aminocoumarin derivatives: Similar in structure but with a coumarin core instead of an indole.
Uniqueness
4-(Aminomethyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its combination of an aminomethyl group, a brominated indole, and a benzohydrazide linkage. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13BrN4O2 |
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Molecular Weight |
373.20 g/mol |
IUPAC Name |
4-(aminomethyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-5-6-13-12(7-11)14(16(23)19-13)20-21-15(22)10-3-1-9(8-18)2-4-10/h1-7,19,23H,8,18H2 |
InChI Key |
MSNGCXHIROSDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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